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Compound of Interest

Compound Name: Lck Inhibitor II

CAS No.: 918870-43-6

Cat. No.: B1674661

Get Quote

Pharmacological Profile, Selectivity, and
Experimental Protocols[1]
Executive Summary
Lck Inhibitor II (Chemical Name: 3-(2-(1H-Benzo[d]imidazol-1-yl)-6-(2-

morpholinoethoxy)pyrimidin-4-ylamino)-4-methylphenol) is a cell-permeable, ATP-competitive

small molecule inhibitor designed to target Lymphocyte-specific protein tyrosine kinase (Lck).

It is distinct from "Lck Inhibitor" (CAS 213743-31-8) and "Lck Inhibitor 2" (CAS 944795-06-6).

Researchers must verify the CAS number 918870-43-6 to ensure experimental consistency.

This compound is primarily used to dissect the role of Lck in T-cell receptor (TCR) signaling,

where it potently blocks proximal phosphorylation events.
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Property Specification

Common Name Lck Inhibitor II

CAS Number 918870-43-6

Molecular Formula C₂₄H₂₆N₆O₃

Molecular Weight 446.51 g/mol

Target Class Tyrosine Kinase (Src Family)

Mechanism ATP-Competitive (Type I Inhibitor)

Solubility DMSO (35 mg/mL), Ethanol (20 mg/mL)

2.2 IC50 Values & Selectivity Profile
Lck Inhibitor II exhibits nanomolar potency against Lck.[1] While it is designed for specificity,

the high structural conservation of the ATP-binding pocket among Src family kinases (SFKs)

necessitates careful interpretation of data regarding off-target effects on Src, Fyn, and Lyn.

Primary Potency Data:

Target Kinase IC50 Value Assay Condition

Lck (Human) 3 nM
In vitro kinase assay ([ATP] =

10 µM)

T-Cell Activation 54 nM
Jurkat E6-1 cells (IL-2 release

inhibition)

Selectivity Context: Unlike the broad-spectrum SFK inhibitor PP2, Lck Inhibitor II is optimized

for Lck. However, at higher concentrations (>100 nM), cross-reactivity with other SFKs (Src,

Fyn, Lyn) and potentially c-Kit or KDR is possible due to the Type I binding mode.

Comparative Note: Do not confuse with Lck Inhibitor (CAS 213743-31-8), which has a

published profile of Lck (<1 nM), Src (70 nM), and Kdr (1.57 µM). Lck Inhibitor II (CAS

918870-43-6) is generally considered to have improved physicochemical properties for

cellular assays.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1674661/docs?utm_src=pdf-body#technical-guide-lck-inhibitor-ii-cas-918870-43-6
https://www.selleckchem.com/Src-bcr-Abl.html
https://www.benchchem.com/product/b1674661/docs?utm_src=pdf-body#technical-guide-lck-inhibitor-ii-cas-918870-43-6
https://www.benchchem.com/product/b1674661/docs?utm_src=pdf-body#technical-guide-lck-inhibitor-ii-cas-918870-43-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway Context
Lck is the "gatekeeper" of T-cell activation.[2] Upon TCR engagement, Lck phosphorylates the

ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) on the CD3 chains. This recruits

ZAP-70, which Lck then phosphorylates and activates.

Figure 1: Lck Signaling Cascade & Inhibition Point
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Caption: Lck acts as the proximal kinase in TCR signaling. Lck Inhibitor II blocks the initial

phosphorylation of ITAMs and ZAP-70, effectively shutting down the downstream cascade

leading to IL-2 production.

Experimental Methodologies
To validate Lck inhibition or determine IC50 values in your specific model, use the following

protocols.

4.1 In Vitro Radiometric Kinase Assay (Gold Standard)
This protocol measures the transfer of γ-33P from ATP to a peptide substrate.

Materials:

Recombinant human Lck kinase (active).

Substrate: Poly(Glu, Tyr) 4:1 or Cdc2 peptide.

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Brij-35.

³³P-ATP (Specific activity ~500 cpm/pmol).

Workflow:

Preparation: Dilute Lck Inhibitor II in DMSO. Prepare a 10-point dose-response curve (e.g.,

0.1 nM to 10 µM).

Incubation: Mix kinase + Inhibitor in reaction buffer. Incubate for 15 min at RT to allow

equilibrium binding.

Initiation: Add Substrate and ³³P-ATP mix (Final ATP conc: 10 µM is critical for comparing

with literature IC50 of 3 nM).

Reaction: Incubate for 30–60 min at 30°C.

Termination: Spot reaction onto P81 phosphocellulose filter paper. Wash 3x with 0.75%

phosphoric acid.
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Detection: Measure radioactivity via scintillation counting.

Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response equation to

calculate IC50.

4.2 Cellular IL-2 Release Assay (Functional Validation)
Objective: Confirm cell permeability and functional inhibition of T-cell activation.

Workflow:

Cell Line: Jurkat E6-1 T-cells (1 x 10⁶ cells/mL) in RPMI-1640 + 10% FBS.

Pre-treatment: Treat cells with Lck Inhibitor II (serial dilutions) for 30 min at 37°C.

Stimulation: Add anti-CD3 (clone OKT3, 10 µg/mL) and anti-CD28 (2 µg/mL) antibodies, or

PMA (50 ng/mL) + Ionomycin (1 µM).

Note: Lck inhibition is most potent against TCR-mediated stimulation (anti-CD3).

PMA/Ionomycin bypasses Lck, so inhibition should be minimal (negative control).

Incubation: Cultivate for 24 hours.

Measurement: Harvest supernatant. Quantify IL-2 using a standard ELISA kit.

Result: Expect IC50 ≈ 54 nM for anti-CD3 stimulation.

Figure 2: Experimental Workflow for IC50 Determination
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Caption: Step-by-step radiometric assay workflow for determining Lck Inhibitor II potency.

Applications in Drug Development[4]
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Autoimmune Disease: Lck is a validated target for rheumatoid arthritis, psoriasis, and organ

transplant rejection. Lck Inhibitor II serves as a "tool compound" to validate Lck biology in

preclinical models before moving to clinical candidates (e.g., Dasatinib, Bosutinib).

Oncology: Used to study T-cell lymphomas (T-ALL) driven by aberrant Lck activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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